molecular formula C15H14N4O2S B2441521 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea CAS No. 2034236-06-9

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea

Cat. No.: B2441521
CAS No.: 2034236-06-9
M. Wt: 314.36
InChI Key: KUTNSTJUVAMBCZ-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a synthetic organic compound that features a complex structure incorporating furan, pyridine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the thiazole ring: The intermediate is then reacted with a thiazole derivative, possibly through a nucleophilic substitution reaction.

    Formation of the urea linkage: Finally, the compound is treated with an isocyanate or a similar reagent to form the urea linkage, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the furan or thiazole rings, while reduction could lead to the corresponding reduced forms.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

    1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea: can be compared with other compounds containing furan, pyridine, and thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-5-18-15(22-10)19-14(20)17-7-11-4-13(8-16-6-11)12-2-3-21-9-12/h2-6,8-9H,7H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTNSTJUVAMBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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